GSK2830371 is a potent and selective allosteric inhibitor of wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [ [], [], [] ] This compound is a valuable tool in scientific research for investigating the role of WIP1 in various cellular processes, particularly in the DNA damage response (DDR) pathway. [ [], [], [], [], [], [], [], [], [], [], [] ] By inhibiting WIP1, GSK2830371 allows researchers to study the effects of WIP1 inhibition on cell proliferation, apoptosis, and sensitivity to other anti-cancer agents. [ [], [], [], [], [], [], [], [], ] It's important to note that this analysis focuses solely on the scientific research applications of GSK2830371 and excludes any information related to drug use, dosage, or side effects.
Exploring novel combination therapies: Given the synergistic effects observed when GSK2830371 is combined with other anti-cancer agents, [ [], [], [], [], [], [], [], [], [] ] further research is warranted to identify optimal drug combinations for specific cancer types and to evaluate their efficacy and safety profiles in preclinical and clinical settings.
Investigating the potential of WIP1 inhibition in other diseases: The involvement of WIP1 in various cellular processes beyond cancer, as evidenced by its role in vascular smooth muscle cell proliferation [ [] ] and ovarian aging, [ [] ] suggests that WIP1 inhibition might hold therapeutic promise for other diseases. Further research is needed to explore these possibilities.
GSK2830371 is a small molecule compound identified as a potent and selective allosteric inhibitor of the serine/threonine phosphatase PPM1D (Protein Phosphatase Magnesium-Dependent 1δ). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of cancer treatments by modulating the p53 signaling pathway. The mechanism of action and detailed biochemical interactions of GSK2830371 with PPM1D are crucial for understanding its role in cancer therapy.
GSK2830371 is classified as a small molecule inhibitor targeting PPM1D, which is implicated in various cancers due to its role in dephosphorylating and inactivating p53, a key tumor suppressor protein. The compound was developed as part of research efforts aimed at identifying novel therapeutic agents that can inhibit phosphatases involved in cancer progression. Its specific classification includes:
The synthesis of GSK2830371 involves several key steps that typically include the formation of heterocyclic rings and functional group modifications to enhance potency and selectivity. While specific synthetic routes for GSK2830371 are not detailed in the available literature, general approaches for synthesizing similar compounds often involve:
GSK2830371 undergoes specific chemical reactions that define its interaction with biological targets:
These reactions are critical in assessing the compound's efficacy in modulating cellular pathways involved in cancer progression.
GSK2830371 functions primarily through allosteric inhibition of PPM1D. The mechanism involves:
Experimental data indicate that GSK2830371 enhances p53-dependent transcriptional activity and induces cell cycle arrest in cancer cell lines .
While specific physical and chemical properties such as melting point, solubility, and stability are not provided in detail within the available literature, general characteristics important for small molecule inhibitors include:
Analytical techniques such as differential scanning calorimetry (DSC) and differential scanning fluorimetry (DSF) have been utilized to assess binding interactions and thermal stability upon compound binding .
GSK2830371 has significant potential applications in scientific research and clinical settings:
PPM1D (Protein Phosphatase Mg²⁺/Mn²⁺-Dependent 1D), also known as WIP1 (Wild-type p53-Induced Phosphatase 1), is a serine/threonine phosphatase encoded on chromosome 17q23. It functions as a master negative regulator of the DNA damage response (DDR) pathway. Following genotoxic stress, PPM1D is transcriptionally activated by p53, forming an auto-regulatory feedback loop that restores cellular homeostasis by dephosphoryrating key DDR proteins [1] [6]. Substrates dephosphorylated by PPM1D include:
This phosphatase thereby enables exit from cell-cycle checkpoints and prevents sustained DDR activation, which could lead to premature senescence or apoptosis. PPM1D activity is tightly regulated under physiological conditions, with protein levels peaking 12–24 hours post-stress before rapid proteasomal degradation mediated by a C-terminal degron domain [1] [6].
Table 1: Key PPM1D Substrates and Functional Consequences of Dephosphorylation
Substrate | Phosphorylation Site | Functional Consequence of Dephosphorylation |
---|---|---|
p53 | Ser15 | Attenuated apoptosis and cell-cycle arrest |
CHK2 | Thr68 | Impaired DNA repair coordination |
γ-H2AX | Ser139 | Reduced DNA damage signaling |
ATM | Ser1981 | Inactivation of DNA damage kinase cascade |
p38 MAPK | Thr180/Tyr182 | Suppressed stress-induced signaling |
PPM1D is a validated oncogene frequently dysregulated in human cancers through two primary mechanisms: gain-of-function truncating mutations (predominantly in exons 5–6) and genomic amplification (chromosome 17q23) [6] [9]. Truncating mutations (nonsense/frameshift) occur distal to residue 400, eliminating the C-terminal degron domain and stabilizing the phosphatase. This results in constitutive PPM1D activity irrespective of cellular stress, with mutant protein levels up to 16-fold higher than wild-type [1] [6].
PPM1D alterations exhibit tissue-specific prevalence:
Functionally, hyperactive PPM1D drives oncogenesis by:
Notably, PPM1D mutations are mutually exclusive with TP53 mutations in gliomas and endometrial cancers, underscoring their convergent disruption of the p53 pathway [6] [9].
Table 2: PPM1D Alterations Across Human Malignancies
Cancer Type | Alteration Type | Frequency | Functional Outcome |
---|---|---|---|
Diffuse Midline Glioma | Truncating mutations | 11% | Enhanced gliomagenesis, reduced survival |
Endometrial carcinoma | Truncating mutations | 3% | DDR suppression, genomic instability |
Breast cancer | Amplification (17q23) | 7–30%* | p53 pathway inhibition, therapy resistance |
Ovarian cancer | Amplification | 4–27%* | Attenuated DDR, metastatic progression |
Clonal hematopoiesis | Truncating mutations | 5–10% | Clonal expansion post-chemotherapy |
*Frequency varies by subtype and copy number* [3] [6] [9]
Targeting serine/threonine phosphatases therapeutically has historically been challenging due to:
PPM1D possesses a unique structural feature: a dynamic "flap domain" (residues 219–295) adjacent to the catalytic site that undergoes conformational shifts between active and inactive states [1]. This flap is absent in other PPM family phosphatases (e.g., PPM1A, PPM1B), providing an opportunity for allosteric selectivity. Biochemical studies demonstrate that:
Allosteric inhibitors like GSK2830371 exploit this mechanism by binding the flap domain and stabilizing the inactive conformation. Kinetic analyses reveal GSK2830371 shifts PPM1D's conformational equilibrium toward the inactive state with >1000-fold selectivity over other phosphatases [1] [10]. This approach circumvents the challenges of targeting the conserved catalytic site directly.
GSK2830371 emerged from high-throughput screening at GlaxoSmithKline, optimized as a potent, selective allosteric inhibitor of PPM1D. Key pharmacological characteristics include:
Chemical Properties
Mechanism and Selectivity
GSK2830371 binds the flap subdomain with high affinity (KD = 1–5 nM), inducing a conformational change that allosterically inhibits phosphatase activity. It exhibits:
Antineoplastic Activity
GSK2830371 shows context-dependent cytotoxicity:
Table 3: Pharmacological Profile of GSK2830371
Parameter | Value | Assay System |
---|---|---|
Physicochemical | ||
Molecular weight | 460.17 g/mol | Calculated |
Hydrogen bond acceptors | 6 | CDK-derived descriptor [5] |
XLogP | 3.63 | CDK-derived descriptor [5] |
Biochemical | ||
PPM1D IC50 | 6 nM (FDP substrate) | Recombinant PPM1D1–420 [10] |
Selectivity (vs. PPM1A) | >30 µM | Phosphatase panel [3] [10] |
Cellular | ||
MCF7 GI50 | 500 nM (colony formation) | 14-day assay [10] |
NGP GI50 | 24 nM | 7-day viability [8] |
In Vivo | ||
Tumor growth inhibition | 68% (DOHH2 xenografts) | 150 mg/kg BID, oral [3] [10] |
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7